molecular formula C16H15NO3 B13448624 3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile

3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile

Cat. No.: B13448624
M. Wt: 269.29 g/mol
InChI Key: HYCHFGLMEGHSJK-UHFFFAOYSA-N
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Description

3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is an organic compound with the molecular formula C16H15NO3 It is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with hydroxymethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(Hydroxymethyl)-2-methoxyphenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-{[4-(Carboxymethyl)-2-methoxyphenoxy]methyl}benzonitrile.

    Reduction: 3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzylamine.

    Substitution: 3-{[4-(Hydroxymethyl)-2-aminophenoxy]methyl}benzonitrile.

Scientific Research Applications

3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)benzonitrile
  • 2-Methoxyphenol
  • 3-Bromobenzonitrile

Uniqueness

3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is unique due to the combination of functional groups present in its structure. The presence of both hydroxymethyl and methoxy groups on the phenoxy moiety, along with the benzonitrile group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-[[4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-16-8-13(10-18)5-6-15(16)20-11-14-4-2-3-12(7-14)9-17/h2-8,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCHFGLMEGHSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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